N~3~-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-1,5-DIMETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE
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Overview
Description
N~3~-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-1,5-DIMETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features a benzothiazole ring fused with a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-1,5-DIMETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 2-aminobenzenethiol with ethyl bromoacetate to form the benzothiazole ring, followed by nitration and subsequent cyclization with appropriate pyrazole derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
N~3~-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-1,5-DIMETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzothiazole or pyrazole rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the benzothiazole or pyrazole rings.
Scientific Research Applications
N~3~-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-1,5-DIMETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N3-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-1,5-DIMETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole and pyrazole rings can interact with active sites of enzymes, potentially inhibiting their activity or altering their function. The nitro group may also play a role in redox reactions within biological systems .
Comparison with Similar Compounds
Similar Compounds
- N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[1-(4-nitrobenzoyl)-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-4-yl]-2-oxoacetamide
- 3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(4-methoxyphenyl)propanamide
- N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[[3-(2-furanylmethyl)-4-oxo-2-quinazolinyl]thio]acetamide
Uniqueness
N~3~-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-1,5-DIMETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H15N5O4S |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C15H15N5O4S/c1-4-24-9-5-6-10-11(7-9)25-15(16-10)17-14(21)12-13(20(22)23)8(2)19(3)18-12/h5-7H,4H2,1-3H3,(H,16,17,21) |
InChI Key |
YEFPLTMDIGOEQA-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NN(C(=C3[N+](=O)[O-])C)C |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NN(C(=C3[N+](=O)[O-])C)C |
Origin of Product |
United States |
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